![molecular formula C7H7N3 B1337592 3-Methyl-3H-imidazo[4,5-b]pyridine CAS No. 6688-61-5](/img/structure/B1337592.png)
3-Methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
3-Methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound . It is a useful research chemical .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . The methods involve various catalysts and preparative methods. For instance, one approach involves the formation of the cyanoimidoyl chloride, which readily cyclizes to 2-cyanoimidazopyridine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C7H7N3 . The molecular weight is 133.15 . The SMILES string representation is Cn1cnc2cccnc12 .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties like melting point, boiling point, and density can be found in specialized chemical databases .
Scientific Research Applications
Molecular Structure and Spectroscopy
The molecular structure and vibrational energy levels of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives have been studied extensively. Using density functional theory (DFT), researchers have explored their molecular structures, bond lengths, angles, and hydrogen bonding. These compounds exhibit a medium strong hydrogen bond NH…N, which significantly influences their physical and chemical properties. The vibrational spectroscopy studies, including IR spectra, provide insights into the hydrogen bonding and molecular interactions of these derivatives (Lorenc et al., 2008).
Synthesis and Chemical Properties
Innovative synthesis routes have been developed for imidazo[4,5-b]pyridine derivatives, highlighting their versatility and potential for creating novel compounds with specific properties. These methods have led to the discovery of compounds with significant antibacterial, antifungal, and anticancer activities. The exploration of different synthetic strategies, such as microwave-assisted synthesis, offers efficient paths to these compounds, emphasizing their broad applicability in medicinal chemistry and beyond (Shelke et al., 2017).
Anticancer and Antimicrobial Applications
The anticancer and antimicrobial potentials of this compound derivatives have been a significant focus of research. Studies have shown that certain derivatives exhibit promising activity against breast cancer cell lines and microbial strains. The exploration of these compounds' biological activities underscores their potential as scaffolding for developing new therapeutic agents (Harer & Bhatia, 2015).
Fluorescence and Photophysical Properties
Some derivatives of this compound exhibit unique photophysical properties, including dual fluorescence induced by protic solvent interactions. The understanding of these compounds' spectral characteristics can lead to applications in sensing, imaging, and materials science, where specific fluorescence responses are essential (Mishra et al., 2013).
Corrosion Inhibition
The application of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments has been explored. These compounds offer protection through the formation of a protective layer on the metal surface, showcasing their potential in industrial applications where corrosion resistance is crucial (Saady et al., 2021).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to interact with ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that the compound can undergo various transformations, including michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with the activation of nf-kappab through the process of phosphorylation .
Pharmacokinetics
One imidazo[4,5-b]pyridine-based kinase inhibitor displayed high human liver microsomal stability, with 24% metabolized after a 30 min incubation .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been known to inhibit microtubule assembly formation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-9-6-3-2-4-8-7(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUBEYHIVLSHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486214 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6688-61-5 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 3-Methyl-3H-imidazo[4,5-b]pyridine?
A: this compound features a fused ring system where a five-membered imidazole ring and a six-membered pyridine ring share two carbon atoms. As the name suggests, a methyl group is attached to the third position of the imidazole ring. While the exact molecular formula and weight depend on specific substitutions, the core structure remains consistent. [] You can find detailed crystallographic data, including bond lengths and angles, in the study by [].
Q2: How is this compound typically synthesized?
A: Several synthetic routes have been explored. One method involves the pyrolytic cyclization of 3-azido-2-dimethylaminopyridine, yielding this compound. [] Another approach utilizes the oxidative cyclization of aminopyridines with performic acid. [] Researchers have also investigated quaternization reactions of this compound. []
Q3: Have any studies explored the antituberculotic activity of this compound derivatives?
A: Yes, research has investigated the synthesis and antituberculotic activity of various derivatives. One study focused on reacting 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates, leading to new imidazo[4,5-b]pyridine derivatives with diverse substituents at the 2-position and the formation of a novel pyrido-imidazo-thiazine ring system. These synthesized compounds underwent in vitro testing for their efficacy against tuberculosis. []
Q4: Can the structure of this compound be modified to influence its properties?
A: Absolutely. Modifications to the core structure can significantly impact the compound's activity. For example, introducing a bromine atom at the 6-position and a 4-chlorophenyl or 4-methoxyphenyl group at the 2-position significantly alters the crystal structure and intermolecular interactions. [, ] These structural modifications likely influence the compound's physicochemical properties and potential biological activity.
Q5: Are there any known tautomeric forms of this compound?
A: Yes, research suggests the existence of different tautomeric forms for some derivatives of this compound. [] Tautomerism refers to the dynamic equilibrium between structural isomers that differ in the position of a proton and a double bond. Understanding tautomeric forms is crucial as it can influence the compound's reactivity, solubility, and potential biological interactions.
Q6: What analytical techniques are commonly employed to study this compound and its derivatives?
A: Researchers utilize various analytical methods to characterize and quantify this compound and its derivatives. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide valuable information about the compound's structure and functional groups. [] Crystallographic studies using X-ray diffraction can elucidate the three-dimensional arrangement of molecules within the crystal lattice, providing insights into intermolecular interactions. []
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